molecular formula C26H25Br B6295207 9-(4-Bromo-3,5-diisopropylphenyl)anthracene CAS No. 1050749-52-4

9-(4-Bromo-3,5-diisopropylphenyl)anthracene

Cat. No.: B6295207
CAS No.: 1050749-52-4
M. Wt: 417.4 g/mol
InChI Key: CVCXOJFURPFHHM-UHFFFAOYSA-N
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Description

9-(4-Bromo-3,5-diisopropylphenyl)anthracene is a chemical compound with the molecular formula C26H25Br. It is known for its unique structure, which includes an anthracene core substituted with a 4-bromo-3,5-diisopropylphenyl group. This compound has a molecular weight of 417.39 g/mol and is often used in various scientific research applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromo-3,5-diisopropylphenyl)anthracene typically involves the bromination of 9-phenylanthracene followed by the introduction of isopropyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The isopropyl groups are introduced using isopropyl bromide in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromo-3,5-diisopropylphenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-(4-Bromo-3,5-diisopropylphenyl)anthracene is used in various scientific research applications, including:

    Organic Electronics: As a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.

    Material Science: In the development of new materials with specific electronic and optical properties.

    Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical compounds.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules

Mechanism of Action

The mechanism of action of 9-(4-Bromo-3,5-diisopropylphenyl)anthracene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the anthracene core. The bromine atom can undergo substitution reactions, while the anthracene core can participate in oxidation and reduction reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Bromo-3,5-diisopropylphenyl)anthracene is unique due to the presence of both bromine and isopropyl groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. The isopropyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

9-[4-bromo-3,5-di(propan-2-yl)phenyl]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Br/c1-16(2)23-14-20(15-24(17(3)4)26(23)27)25-21-11-7-5-9-18(21)13-19-10-6-8-12-22(19)25/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCXOJFURPFHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1Br)C(C)C)C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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